molecular formula C23H27NO B5019794 1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine

1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine

Cat. No. B5019794
M. Wt: 333.5 g/mol
InChI Key: FVKBUYQQOHDPOX-UHFFFAOYSA-N
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Description

“1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine” is a compound with the molecular formula C23H27NO. It is also known by registry numbers ZINC000001191984 and ZINC000001191986 . The compound is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of such a compound could involve several steps. One possible route could be the use of cyclopropane synthesis methods . For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents could be used to introduce the cyclopropyl group . Additionally, the piperidine ring could be synthesized using methods such as cyclization of 1,2-diamine derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring attached to a carbonyl group, which is further attached to a cyclopropyl ring. The cyclopropyl ring is substituted with two 3-methylphenyl groups . The InChI key of the compound is FVKBUYQQOHDPOX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, it could participate in catalytic protodeboronation reactions . Additionally, it could also undergo reactions involving the cyclopropyl group or the piperidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.475 . The solubility of the compound in DMSO is unknown .

properties

IUPAC Name

[2,2-bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c1-17-8-6-10-19(14-17)23(20-11-7-9-18(2)15-20)16-21(23)22(25)24-12-4-3-5-13-24/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKBUYQQOHDPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)N3CCCCC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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